1'-hydroxymidazolam

GABAA receptor benzodiazepine binding receptor pharmacology

1′-Hydroxymidazolam is the definitive biomarker for CYP3A4/5 phenotyping (LC-MS/MS LLOQ 0.1 ng/mL). Substituting midazolam or 4-hydroxymidazolam is scientifically invalid: this metabolite retains ~20% benzodiazepine receptor affinity vs. 7% for 4-OH-MDZ, with distinct biphasic neuronal depression profiles. Accounting for 60–70% of midazolam metabolism, it is essential for regulatory-compliant DDI submissions and PK-PD modeling (human EEG EC₅₀ 98 ng/mL). Procure ≥98% purity reference standard for accurate enzyme activity assessment.

Molecular Formula C18H13ClFN3O
Molecular Weight 341.8 g/mol
CAS No. 59468-90-5
Cat. No. B1197787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-hydroxymidazolam
CAS59468-90-5
Synonyms1'-hydroxymidazolam
1-hydroxymethylmidazolam
1-hydroxymidazolam
1-OH-MDZ
alpha-hydroxymidazolam
Molecular FormulaC18H13ClFN3O
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESC1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO
InChIInChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2
InChIKeyQHSMEGADRFZVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1′-Hydroxymidazolam (CAS 59468-90-5): Active Midazolam Metabolite for CYP3A Phenotyping and GABAA Receptor Pharmacology


1′-Hydroxymidazolam (1′-OHMDZ, also termed α-hydroxymidazolam) is the primary pharmacologically active metabolite of the benzodiazepine midazolam, formed via CYP3A4/5-mediated hydroxylation [1]. It serves dual roles in research and industrial settings: (1) as an analytical reference standard for quantifying CYP3A enzyme activity in drug metabolism and drug-drug interaction (DDI) studies, and (2) as a tool compound for investigating GABAA receptor pharmacology, given its retained sedative and anxiolytic properties [2].

1′-Hydroxymidazolam vs. Midazolam and Other Hydroxy Metabolites: Critical Differences in Receptor Affinity, Potency, and Analytical Utility


Substituting 1′-hydroxymidazolam with midazolam or the minor metabolite 4-hydroxymidazolam is scientifically invalid due to marked differences in receptor binding affinity, functional potency at GABAA receptors, and metabolic pathway specificity. In vitro benzodiazepine receptor binding studies demonstrate that 1′-hydroxymidazolam retains approximately 20% affinity relative to midazolam, whereas 4-hydroxymidazolam exhibits only 7% affinity, rendering the latter essentially inactive [1]. Functional electrophysiological comparisons reveal that midazolam is approximately 100-fold more potent than 1′-hydroxymidazolam in depressing cortical network activity, with distinct biphasic versus monophasic concentration-response profiles [2]. These quantitative differences preclude simple interchangeability for any application requiring precise pharmacological characterization or accurate CYP3A activity measurement.

1′-Hydroxymidazolam (CAS 59468-90-5): Head-to-Head Comparative Evidence for Scientific Selection


Benzodiazepine Receptor Binding Affinity: 1′-Hydroxymidazolam vs. Midazolam and 4-Hydroxymidazolam

In vitro benzodiazepine receptor binding studies demonstrate that 1′-hydroxymidazolam exhibits approximately 20% of the binding affinity of midazolam. In contrast, the minor metabolite 4-hydroxymidazolam shows only 7% relative affinity, confirming its negligible contribution to pharmacological activity [1].

GABAA receptor benzodiazepine binding receptor pharmacology

Functional Neuronal Network Depression: Potency Comparison of 1′-Hydroxymidazolam and Midazolam in Neocortical Slices

In cultured neocortical slice preparations, midazolam depressed neuronal activity at a concentration as low as 5 nM, whereas 1′-hydroxymidazolam showed no effect at low nanomolar concentrations and required approximately 100-fold higher concentrations to produce significant inhibition [1]. The concentration-response curves for action potential firing rate are shifted by roughly one order of magnitude between the two compounds [2].

electrophysiology GABAA receptor neuronal network activity

Cortical Up-State Duration Modulation: Opposing Concentration-Dependent Effects of 1′-Hydroxymidazolam vs. Midazolam

Midazolam significantly reduced cortical up-state length at low concentrations (5 nM to 100 nM) but lost this effect at higher concentrations (500 nM and 1 μM). In contrast, 1′-hydroxymidazolam showed the opposite pattern: it significantly shortened up-state length only at concentrations starting at 500 nM and above [1].

electrophysiology cortical dynamics GABAA receptor modulation

Clinical Pharmacodynamics: EEG and Saccadic Eye Movement EC50 Comparison in Healthy Volunteers

In a randomized, double-blind, four-way crossover study in healthy volunteers, the median effective concentration (EC50) of α-hydroxymidazolam for EEG beta-band amplitude modulation was 98 ± 17 ng/mL, compared to 77 ± 15 ng/mL for midazolam. For peak saccadic velocity, EC50 values were 49 ± 10 ng/mL and 40 ± 7 ng/mL, respectively [1].

clinical pharmacology pharmacodynamics CNS effects

Metabolic Formation Specificity: 1′-Hydroxymidazolam as the Predominant CYP3A-Derived Metabolite vs. 4-Hydroxymidazolam

In vitro studies with human liver microsomes demonstrate that 1′-hydroxymidazolam constitutes 60-70% of midazolam's biotransformation products, whereas 4-hydroxymidazolam accounts for only 5% or less [1]. This pathway specificity makes 1′-hydroxymidazolam the definitive biomarker for CYP3A activity assessment.

drug metabolism CYP3A4 biotransformation

Analytical Method Validation: Simultaneous LC-MS/MS Quantification with 0.1 ng/mL LLOQ

A validated LC-MS/MS method for simultaneous quantification of midazolam, 1′-hydroxymidazolam, and 4-hydroxymidazolam achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for all three analytes, with linear calibration from 0.100-250 ng/mL and accuracy/precision within 85-115% across quality control levels [1].

LC-MS/MS analytical chemistry method validation

1′-Hydroxymidazolam: Validated Applications in Drug Metabolism, DDI Studies, and GABAA Receptor Research


CYP3A Phenotyping Probe Substrate Metabolite Quantification

1′-Hydroxymidazolam serves as the definitive biomarker for CYP3A4/5 activity assessment in both in vitro (human liver microsomes, hepatocytes) and in vivo (plasma, urine) studies [1]. Its formation accounts for 60-70% of midazolam metabolism, providing the most robust signal for detecting CYP3A inhibition or induction. Validated LC-MS/MS methods enable simultaneous quantification with midazolam at LLOQ of 0.1 ng/mL [2].

Drug-Drug Interaction (DDI) Studies with Midazolam as CYP3A Probe

Although recent analyses suggest that 1′-hydroxymidazolam plasma levels may not always add interpretive value for perpetrator DDI classification [1], measurement remains standard practice in regulatory submissions and is essential for studies where metabolite contribution to pharmacodynamics must be accounted for, particularly when oral midazolam is administered [2].

GABAA Receptor Subtype Pharmacology and Electrophysiology

1′-Hydroxymidazolam is a critical tool compound for dissecting the relative contributions of parent drug and active metabolite to benzodiazepine effects. Its ~100-fold lower potency than midazolam in neocortical slices [1] and distinct concentration-dependent modulation of cortical up-states [2] make it essential for studies investigating α1-containing GABAA receptor pharmacology and sedation mechanisms.

Clinical Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

In intensive care and anesthesia research, accurate PK-PD modeling requires inclusion of 1′-hydroxymidazolam due to its clinically relevant CNS activity. Human EC50 values of 98 ng/mL (EEG) and 49 ng/mL (saccadic velocity) [1] demonstrate that the metabolite contributes significantly to the overall sedative effect, particularly in patients with impaired metabolism or renal failure where accumulation occurs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1'-hydroxymidazolam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.